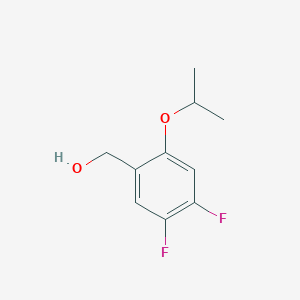

(4,5-Difluoro-2-isopropoxyphenyl)methanol

Descripción

Overview of Arylmethanols in Contemporary Chemical Research

Arylmethanols, a class of organic compounds characterized by a hydroxylmethyl group attached to an aromatic ring, are fundamental building blocks in modern organic synthesis. researchgate.netacs.org Commonly referred to as benzylic alcohols, these structures are prevalent in a wide array of natural products, pharmaceuticals, and industrial chemicals. acs.orgwikipedia.org Their significance stems from the versatile reactivity of the alcohol functional group, which can be readily transformed into other functionalities such as aldehydes, esters, and ethers. patsnap.com In synthetic organic chemistry, the benzyl (B1604629) group is often employed as a protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and its facile removal via mild hydrogenolysis. wikipedia.org Furthermore, arylmethanols serve as crucial intermediates in the synthesis of more complex molecules, including fragrances, dyes, and active pharmaceutical ingredients (APIs). researchgate.netpatsnap.comnumberanalytics.com The palladium-catalyzed arylation of arylmethanols represents a significant area of research, enabling the formation of biaryl structures, which are common motifs in medicinal chemistry. acs.org

Significance of Fluorinated Aromatic Compounds in Advanced Synthetic Chemistry

The introduction of fluorine into aromatic systems dramatically alters a molecule's physical, chemical, and biological properties, making fluorinated aromatic compounds exceptionally valuable in advanced synthetic chemistry. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. numberanalytics.comnih.gov This high bond strength often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism, a crucial feature in drug design. nih.govalfa-chemistry.comtandfonline.com

The strategic placement of fluorine atoms can modulate key physicochemical properties such as lipophilicity, acidity (pKa), and molecular conformation. alfa-chemistry.comresearchgate.netnih.gov These modifications can lead to improved bioavailability, enhanced binding affinity to target receptors, and better membrane permeability. numberanalytics.comnih.govnih.gov Consequently, organofluorine compounds are prevalent in a significant portion of commercial pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. alfa-chemistry.comtandfonline.com Approximately 20% of all pharmaceuticals are organofluorine compounds, underscoring the importance of this chemical class. alfa-chemistry.comacs.org Beyond medicine, fluorinated aromatics are integral to the development of advanced materials like fluoropolymers and agrochemicals. numberanalytics.comnumberanalytics.com

Structural Features and Research Relevance of (4,5-Difluoro-2-isopropoxyphenyl)methanol

(4,5-Difluoro-2-isopropoxyphenyl)methanol is a polysubstituted aromatic alcohol. Its structure features a benzene (B151609) ring substituted with two adjacent (vicinal) fluorine atoms at the 4- and 5-positions, an isopropoxy group at the 2-position, and a methanol (B129727) (hydroxymethyl) group at the 1-position.

The research relevance of this specific molecule lies in the unique combination of these functional groups, which makes it a valuable building block for synthetic chemistry. The difluoro substitution pattern significantly influences the electronic nature of the aromatic ring. The bulky isopropoxy group provides steric hindrance and modulates the compound's solubility and lipophilicity. The primary alcohol (methanol) group is a key reactive site, or "handle," allowing for a variety of subsequent chemical transformations, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This combination makes the compound an attractive starting material for creating libraries of more complex molecules for screening in drug discovery and materials science.

Interactive Table: Physicochemical Properties of (4,5-Difluoro-2-isopropoxyphenyl)methanol

| Property | Value | Source(s) |

| CAS Number | 2121513-03-7 | sigmaaldrich.comabcr.comamadischem.comhalochem.comchemsrc.com |

| Molecular Formula | C₁₀H₁₂F₂O₂ | amadischem.comhalochem.com |

| Molecular Weight | 202.20 g/mol | abcr.comamadischem.comhalochem.com |

Academic Research Landscape Surrounding Difluorinated Alkoxyphenyl Scaffolds

The difluorinated alkoxyphenyl scaffold, of which (4,5-Difluoro-2-isopropoxyphenyl)methanol is one example, is a significant motif in medicinal and materials chemistry. mdpi.comresearchgate.net The strategic fluorination of bioactive compounds is a widely utilized approach to enhance the stability and efficacy of pharmaceutical drugs. researchgate.net Research in this area often focuses on the synthesis of novel derivatives and their evaluation for various biological activities.

The presence of both fluorine atoms and an alkoxy group on a phenyl ring is a common strategy in the design of new therapeutic agents. mdpi.com Fluorine can improve metabolic stability and receptor binding affinity, while the alkoxy group can be varied to fine-tune solubility and pharmacokinetic properties. alfa-chemistry.comnih.gov Academic studies frequently involve the development of efficient synthetic protocols to access these scaffolds and the subsequent incorporation of these structures into larger, more complex molecules for biological testing. researchgate.net The development of fluorinated heterocycles, which combines the properties of fluorine with the structural diversity of heterocyclic chemistry, is a particularly active area of research. nih.govacs.orgmdpi.com

Scope and Objectives for Scholarly Investigation of (4,5-Difluoro-2-isopropoxyphenyl)methanol

The primary objective for the scholarly investigation of (4,5-Difluoro-2-isopropoxyphenyl)methanol is to explore its potential as a versatile intermediate in organic synthesis. Key areas of focus would include:

Mapping Reactivity: Systematically studying the reactivity of the hydroxymethyl group to understand its conversion into other key functional groups (aldehydes, carboxylic acids, halides, etc.) under various catalytic and stoichiometric conditions.

Synthetic Applications: Utilizing the compound as a starting material in the multi-step synthesis of novel, high-value molecules. This includes targeting structures with potential applications in medicinal chemistry, such as enzyme inhibitors or receptor modulators, where the difluoro-isopropoxy-phenyl moiety could confer advantageous properties.

Development of Novel Synthetic Methods: Exploring new catalytic methods for the arylation or coupling of this specific scaffold to other molecular fragments, contributing to the broader toolkit of synthetic organic chemistry. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Propiedades

IUPAC Name |

(4,5-difluoro-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTHZFCRRUIUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Dissection and Strategic Planning for (4,5-Difluoro-2-isopropoxyphenyl)methanol

A logical retrosynthetic analysis of (4,5-Difluoro-2-isopropoxyphenyl)methanol suggests several potential disconnection points. The most straightforward approach involves the disconnection of the C-C bond between the aromatic ring and the hydroxymethyl group. This leads to a key intermediate, a substituted benzaldehyde (B42025) or a corresponding carboxylic acid, and a one-carbon (C1) synthon.

Another key disconnection involves the ether linkage of the isopropoxy group, which can be retrosynthetically cleaved to a difluorinated catechol derivative and an isopropyl halide. This suggests that the isopropoxy group can be introduced via a Williamson ether synthesis.

Based on this analysis, a plausible forward synthetic strategy would involve:

Synthesis of a suitably substituted difluorinated phenol (B47542).

Introduction of the isopropoxy group.

Formylation or carboxylation of the aromatic ring.

Reduction of the aldehyde or carboxylic acid to the target benzylic alcohol.

Exploration of Precursor Architectures for Difluorinated Phenols

The synthesis of difluorinated phenol precursors is a critical step. Several methods exist for the preparation of polyfluorinated phenols. One common approach involves the nucleophilic aromatic substitution of a highly fluorinated benzene (B151609) ring. For instance, starting from a polyfluorinated benzene derivative, selective substitution reactions can yield the desired difluorophenol. google.comorganic-chemistry.org

Another strategy involves the diazotization of a corresponding aniline (B41778), followed by a Sandmeyer-type reaction to introduce the hydroxyl group. organic-chemistry.org The synthesis of the required aniline precursor can be achieved through the reduction of a nitroaromatic compound. mdpi.com The specific substitution pattern of the fluorine atoms in the target molecule dictates the choice of the starting materials and the regioselectivity of the reactions.

Decarboxylative methods have also emerged as an operationally simple alternative for generating certain fluorinated aromatic systems. orgsyn.org

Direct and Indirect Approaches for the Formation of the Benzylic Alcohol Moiety

The final step in the proposed synthetic route is the formation of the benzylic alcohol. This can be achieved through several reliable methods.

The reduction of a corresponding benzaldehyde or benzoic acid derivative is a common and effective method for preparing benzylic alcohols. ncert.nic.inncert.nic.in A variety of reducing agents can be employed for this transformation.

For the reduction of aldehydes to primary alcohols, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient. ncert.nic.in For the reduction of carboxylic acids, which are less reactive, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. ncert.nic.in

The choice of reducing agent can be critical to avoid side reactions, especially when other functional groups are present in the molecule.

Table 1: Common Reducing Agents for the Synthesis of Benzylic Alcohols

| Precursor | Reducing Agent | Product | Typical Conditions |

| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol (B129727) or Ethanol, Room Temperature |

| Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous Ether or THF, 0 °C to Room Temperature |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous Ether or THF, Reflux |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous Ether or THF, Reflux |

An alternative approach to forming the benzylic alcohol involves the reaction of an organometallic reagent with an appropriate electrophile. For instance, a Grignard reagent or an organolithium reagent derived from a suitably substituted difluoroisopropoxybenzene could react with formaldehyde (B43269) to yield the target benzylic alcohol. doubtnut.combrainly.inorganicchemistrytutor.comuoanbar.edu.iq

The formation of the organometallic reagent typically involves the reaction of an aryl halide with magnesium (for Grignard reagents) or an alkyllithium reagent (for organolithiums). uoanbar.edu.iqwikipedia.org These reagents are powerful nucleophiles and bases, and their reactions must be carried out under anhydrous conditions. wikipedia.orgfishersci.frsigmaaldrich.com

Table 2: Organometallic Reagents for Benzylic Alcohol Synthesis

| Organometallic Reagent | Electrophile | Product | Key Considerations |

| Arylmagnesium Halide (Grignard) | Formaldehyde | Primary Benzylic Alcohol | Requires anhydrous conditions; compatible with many functional groups. acs.orgthieme-connect.com |

| Aryllithium | Formaldehyde | Primary Benzylic Alcohol | Highly reactive; requires anhydrous and inert atmosphere. wikipedia.org |

Stereocontrolled and Regioselective Synthesis of Related Isomers and Analogs

The principles of stereocontrolled and regioselective synthesis are crucial when considering the preparation of isomers and analogs of (4,5-Difluoro-2-isopropoxyphenyl)methanol. The regioselectivity of the fluorination and isopropoxylation steps is paramount to ensure the correct substitution pattern on the aromatic ring. nih.govnumberanalytics.com

For the synthesis of chiral analogs, where the benzylic carbon is a stereocenter, asymmetric synthesis strategies would be necessary. This could involve the asymmetric reduction of a prochiral ketone or the use of chiral catalysts in organometallic addition reactions. nih.govnih.govbeilstein-journals.orgmdpi.comresearchgate.net The development of stereocontrolled methods for the synthesis of fluorinated compounds is an active area of research, driven by the importance of such molecules in medicinal chemistry. nih.govnih.govbeilstein-journals.orgmdpi.com

Comparative Analysis of Synthetic Route Efficiencies and Atom Economy

Routes that involve fewer steps, use catalytic reagents rather than stoichiometric ones, and generate less waste are generally preferred. For example, a route that utilizes a catalytic reduction would be more atom-economical than one that employs a stoichiometric metal hydride reducing agent. rsc.orgresearchgate.netresearchgate.net Similarly, direct C-H functionalization approaches, if applicable, can offer more efficient pathways compared to traditional multi-step sequences involving pre-functionalized starting materials. organic-chemistry.orgacs.org

Development of Novel Catalytic Systems for Key Transformations

The selective reduction of an aldehyde or carboxylic acid to an alcohol in a molecule with multiple functional groups, such as (4,5-Difluoro-2-isopropoxyphenyl)methanol, presents a significant challenge. The presence of fluoro- and isopropoxy- substituents on the aromatic ring can influence the electronic properties and reactivity of the carbonyl group. Consequently, the development of highly selective and active catalysts is paramount.

Early synthetic approaches often relied on stoichiometric reducing agents, which, while effective, generate significant waste and can be hazardous. The shift towards catalytic hydrogenation represents a greener and more atom-economical alternative. Research in this area has explored various heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis:

Supported metal catalysts are widely investigated for the hydrogenation of aromatic aldehydes and carboxylic acids due to their high activity, stability, and ease of separation. For the synthesis of fluorinated benzyl (B1604629) alcohols, catalysts based on noble metals such as palladium (Pd) and platinum (Pt) have shown considerable promise.

One relevant patent highlights a general process for producing fluorine-containing benzyl alcohol derivatives through the reduction of the corresponding benzonitrile. nih.gov While not specific to the target molecule, this process utilizes Raney nickel or Raney cobalt catalysts in a non-polar solvent under hydrogen pressure. nih.gov The reaction conditions typically involve temperatures between 80°C and 170°C and pressures ranging from 30 to 40 kg/cm ². nih.gov These conditions offer a potential starting point for the development of catalysts for the reduction of 4,5-difluoro-2-isopropoxybenzaldehyde.

Further research into the hydrodeoxygenation of various benzaldehydes has been conducted using palladium catalysts supported on materials like zeolites and activated carbon. epo.org These studies indicate that the choice of support and solvent, along with reaction parameters such as temperature and pressure, significantly impacts the catalyst's activity and selectivity towards the desired benzyl alcohol. epo.org For instance, hydrogenation reactions in non-polar solvents like hexane (B92381) have been shown to proceed at a higher rate than in polar solvents such as methanol. epo.org

The table below summarizes representative catalytic systems and conditions for the reduction of related substituted benzaldehydes, which can inform the development of catalysts for the synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |

| Raney Nickel | 2,6-Difluorobenzonitrile | Cyclohexane | 110 | 3.0 - 4.0 | 2,6-Difluorobenzylamine | 90.2 | nih.gov |

| Pd/Zeolite | Benzaldehyde | Hexane | 30 - 130 | 1.0 - 6.0 | Benzyl alcohol | High | epo.org |

| Pd/Active Carbon | 4-Isopropylbenzaldehyde | Hexane | 30 - 130 | 1.0 - 6.0 | 4-Isopropylbenzyl alcohol | High | epo.org |

Homogeneous and Novel Catalytic Approaches:

More recent research has focused on developing novel homogeneous and photocatalytic systems that can operate under milder conditions and offer unique selectivities. For example, a dual cobalt-copper light-driven catalytic system has been reported for the reduction of aromatic ketones and aldehydes in aqueous media. google.com This system utilizes a cobalt complex as the catalyst and a copper-based photosensitizer, demonstrating the potential for using visible light to drive the reduction process. google.com

While direct experimental data on the catalytic synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol remains limited in publicly accessible literature, the principles derived from the study of related fluorinated and substituted benzaldehydes provide a strong foundation for future research. The development of catalysts with tailored active sites, optimized support interactions, and novel activation methods will be crucial for achieving high efficiency and selectivity in the synthesis of this important chemical intermediate. Future work will likely focus on adapting and refining these existing catalytic technologies for the specific challenges posed by the structure of (4,5-Difluoro-2-isopropoxyphenyl)methanol.

Reaction Mechanisms and Pathway Elucidation

Mechanistic Studies of Benzylic Alcohol Interconversions

The benzylic alcohol moiety in (4,5-Difluoro-2-isopropoxyphenyl)methanol is a key functional group that can participate in various interconversion reactions. These transformations, which include oxidation to the corresponding aldehyde or carboxylic acid, reduction to the methyl group, and conversion to benzylic halides, are often influenced by the electronic nature of the substituents on the aromatic ring.

Mechanistic investigations into the interconversion of benzylic alcohols often reveal the involvement of several potential pathways, including S_N_1, S_N_2, and radical mechanisms. wikipedia.org For instance, the conversion of a benzylic alcohol to a benzyl (B1604629) halide can proceed through an S_N_2 mechanism, particularly when reagents like thionyl chloride are used in the presence of a base, leading to an inversion of stereochemistry if the benzylic carbon is chiral. wikipedia.org Conversely, under acidic conditions, a pathway with significant S_N_1 character may be favored, proceeding through a stabilized benzylic carbocation intermediate. wikipedia.org The presence of both electron-donating (isopropoxy) and electron-withdrawing (difluoro) groups on the aromatic ring of (4,5-Difluoro-2-isopropoxyphenyl)methanol introduces a complex electronic environment that can influence the stability of such intermediates and the preferred reaction pathway.

The oxidation of benzylic alcohols to aldehydes or carboxylic acids typically proceeds through mechanisms involving the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents. Alternatively, metal-free oxidation protocols can also be employed. The rates of these reactions are sensitive to the electronic properties of the aromatic ring; electron-donating groups can facilitate the reaction, while electron-withdrawing groups may hinder it.

Influence of Fluorine Substitution on Aromatic Nucleophilic Substitution (S_N_Ar) Reactions

The two fluorine atoms on the aromatic ring of (4,5-Difluoro-2-isopropoxyphenyl)methanol play a pivotal role in its reactivity, particularly in aromatic nucleophilic substitution (S_N_Ar) reactions. Fluorine's high electronegativity makes it a powerful electron-withdrawing group through the inductive effect, which is a key factor in activating the aromatic ring towards nucleophilic attack.

The generally accepted mechanism for S_N_Ar reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that for some systems, particularly those without strongly stabilizing nitro groups, the reaction may proceed through a more concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate. bris.ac.uknih.govresearchgate.net

Regioselectivity in S_N_Ar Reactions Involving Difluorinated Aromatics

In polysubstituted aromatic systems, the site of nucleophilic attack is a critical aspect of reactivity. For difluorinated compounds, the regioselectivity of S_N_Ar reactions is governed by the combined electronic and steric effects of all substituents on the ring. In the case of a hypothetical S_N_Ar reaction on a precursor like 1,2,4-trifluoro-5-isopropoxybenzene, the position of nucleophilic attack would be determined by the relative activation of the different C-F bonds.

The isopropoxy group, being an electron-donating group, would generally direct nucleophilic attack to the positions ortho and para to it. However, in S_N_Ar, the situation is more complex as the reaction is favored at positions activated by electron-withdrawing groups. The two fluorine atoms strongly activate the ring. Computational studies on related systems, such as 3-substituted 2,6-dichloropyridines, have shown that the regioselectivity can be influenced by the steric bulk of substituents. researchgate.net For (4,5-Difluoro-2-isopropoxyphenyl)methanol, the isopropoxy group at the 2-position would sterically hinder attack at the fluorine at position 4 to some extent, while also electronically deactivating the ring for nucleophilic attack compared to a ring with only electron-withdrawing groups. The fluorine at position 5 is meta to the strongly activating isopropoxy group and is flanked by another fluorine, which could influence its reactivity.

In studies on 4,5-difluoro-1,2-dinitrobenzene, it was observed that fluorine atoms are preferentially displaced over nitro groups in reactions with amines. rsc.org This highlights the high reactivity of fluorine as a leaving group in activated aromatic systems. Predicting the precise regioselectivity in a molecule like (4,5-Difluoro-2-isopropoxyphenyl)methanol without experimental data is challenging, but it would be a result of the interplay between the activating effect of the fluorine atoms and the directing and steric effects of the isopropoxy and hydroxymethyl groups.

Electronic and Steric Effects of Fluorine on Reaction Rates

The strong inductive electron-withdrawing effect of fluorine is a primary reason for the acceleration of S_N_Ar reaction rates. This effect stabilizes the negatively charged Meisenheimer intermediate (or transition state), thereby lowering the activation energy of the rate-determining nucleophilic addition step. libretexts.org This is why fluoroarenes are often more reactive in S_N_Ar reactions than their chloro- or bromo-analogs, despite the C-F bond being stronger.

The steric effect of fluorine is generally considered to be small due to its relatively small atomic radius. However, in a molecule with multiple substituents, cumulative steric effects can become significant. wikipedia.org In (4,5-Difluoro-2-isopropoxyphenyl)methanol, the two adjacent fluorine atoms, in conjunction with the bulky isopropoxy group, create a sterically crowded environment on one side of the molecule. This steric hindrance could influence the approach of a nucleophile and thus affect the reaction rate at different positions. numberanalytics.com

Role of the Isopropoxy Group in Directing Organic Transformations

The isopropoxy group, an electron-donating group, exerts a significant directing influence on various organic transformations. In electrophilic aromatic substitution (EAS) reactions, it is a strong activating group and an ortho, para-director. libretexts.orgyoutube.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic pi-system through resonance, which stabilizes the arenium ion intermediate formed during the reaction, particularly when the electrophile attacks the ortho or para positions.

The steric bulk of the isopropoxy group is also a significant factor. youtube.com Its size can hinder reactions at the adjacent ortho position (position 3), potentially favoring reactions at the less sterically encumbered sites. This steric hindrance can be a useful tool in controlling the regioselectivity of synthetic transformations.

Analysis of Kinetic and Thermodynamic Control in Relevant Reactions

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Kinetic control is observed under conditions where the reaction is irreversible (often at lower temperatures), and the major product is the one that is formed the fastest (i.e., has the lowest activation energy). libretexts.orgyoutube.com Thermodynamic control is favored under conditions where the reaction is reversible (often at higher temperatures), allowing the system to reach equilibrium, and the major product is the most stable one. wikipedia.orglibretexts.org

In the context of S_N_Ar reactions on a polysubstituted ring like a derivative of (4,5-Difluoro-2-isopropoxyphenyl)methanol, a nucleophile could potentially substitute either of the two fluorine atoms, leading to two different regioisomeric products. The relative energies of the transition states leading to these products would determine the kinetic product, while the relative stabilities of the final products would determine the thermodynamic product.

For instance, in the reaction of cyclopentadiene (B3395910) with furan (B31954) in a Diels-Alder reaction, the less stable endo product is formed faster and is the kinetic product, while the more stable exo product is the thermodynamic product. wikipedia.org A similar scenario could be envisaged for S_N_Ar reactions on difluorinated aromatics, where one regioisomer might be formed more rapidly due to a lower activation barrier, while the other might be thermodynamically more stable. rsc.org The choice of reaction conditions, such as temperature and reaction time, could therefore be used to selectively favor the formation of one isomer over the other. libretexts.org

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or pseudo-irreversible | Reversible |

| Major Product | Product with the lowest activation energy for formation | The most stable product |

Intermediates Identification and Characterization During Synthesis and Transformation

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the synthesis and transformation of (4,5-Difluoro-2-isopropoxyphenyl)methanol, several types of intermediates can be postulated.

During the synthesis of the parent aromatic ring, intermediates common to electrophilic or nucleophilic aromatic substitution reactions would be expected. A key intermediate in many S_N_Ar reactions is the Meisenheimer complex . bris.ac.uknih.govresearchgate.netresearchgate.net This is a negatively charged, non-aromatic species formed by the addition of the nucleophile to the aromatic ring. While often transient, in some cases, particularly with strong electron-withdrawing groups and poor leaving groups, these complexes can be stable enough to be observed and characterized spectroscopically, for instance, by NMR or UV-Vis spectroscopy. bris.ac.ukresearchgate.net For a difluoro-isopropoxy substituted benzene (B151609), the Meisenheimer complex would be stabilized by the two fluorine atoms.

In the synthesis of the benzylic alcohol itself, a likely pathway involves the reduction of a corresponding aldehyde or carboxylic acid. In such a reduction, for example with a hydride reagent, an alkoxide intermediate is formed prior to workup to yield the alcohol. If the synthesis proceeds via a Grignard or organolithium addition to an aldehyde, a magnesium or lithium alkoxide intermediate would be formed.

Transformations of the benzylic alcohol can also proceed through various intermediates. As mentioned, S_N_1 type reactions would involve a benzylic carbocation . The stability of this carbocation would be influenced by the substituents on the ring. The electron-donating isopropoxy group would stabilize a positive charge through resonance, while the electron-withdrawing fluorine atoms would destabilize it inductively. The net effect would determine the facility of carbocation formation. In radical reactions, a benzylic radical intermediate would be formed.

Table 2: Common Intermediates in the Chemistry of (4,5-Difluoro-2-isopropoxyphenyl)methanol

| Reaction Type | Plausible Intermediate | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Aromatic Nucleophilic Substitution (S_N_Ar) | Meisenheimer Complex | Stabilized by two fluorine atoms; destabilized by the isopropoxy group. |

| Reduction of a corresponding carbonyl | Alkoxide | Formed after hydride attack. |

| S_N_1 reaction of the benzylic alcohol | Benzylic Carbocation | Stabilized by the isopropoxy group (resonance); destabilized by fluorine atoms (induction). |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For a complete structural assignment of (4,5-Difluoro-2-isopropoxyphenyl)methanol, a suite of one-dimensional and multi-dimensional NMR experiments would be employed.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons, the methoxy proton, the benzylic methylene protons, and the isopropyl methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic protons would likely present as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The isopropyl methine proton should appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.5 | m | J(H,H), J(H,F) |

| CH₂OH | ~4.6 | s | - |

| OCH(CH₃)₂ | ~4.5 | sept | J(H,H) ≈ 6 |

| OH | Variable | br s | - |

| OCH(CH₃)₂ | ~1.3 | d | J(H,H) ≈ 6 |

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The aromatic carbons will be split due to coupling with fluorine atoms (¹J(C,F), ²J(C,F), etc.). The carbons directly bonded to fluorine will exhibit large coupling constants.

| Carbon | Expected Chemical Shift (ppm) |

| C-F | 140 - 160 (d, J(C,F)) |

| C-O (aromatic) | 140 - 155 |

| Aromatic CH | 110 - 125 |

| C-CH₂OH | 120 - 130 |

| CH₂OH | ~60 |

| OCH(CH₃)₂ | ~70 |

| OCH(CH₃)₂ | ~22 |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the benzylic methylene and the isopropyl groups based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the benzylic protons to the aromatic carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the isopropoxy group and the adjacent aromatic proton.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the electronic environment of fluorine atoms. For (4,5-Difluoro-2-isopropoxyphenyl)methanol, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants (J(F,F) and J(F,H)) would provide valuable information about their positions relative to each other and to the other substituents.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For (4,5-Difluoro-2-isopropoxyphenyl)methanol (C₁₀H₁₂F₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed. Common fragmentation pathways would include the loss of the hydroxyl group, the isopropyl group, and potentially cleavage of the ether linkage.

| m/z | Possible Fragment |

| 202 | [C₁₀H₁₂F₂O₂]⁺ (Molecular Ion) |

| 185 | [M - OH]⁺ |

| 159 | [M - C₃H₇]⁺ |

| 141 | [M - OCH(CH₃)₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (4,5-Difluoro-2-isopropoxyphenyl)methanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the alcohol and the ether would appear in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The symmetric stretching of the C-F bonds would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic System

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For (4,5-Difluoro-2-isopropoxyphenyl)methanol, the aromatic ring constitutes the primary chromophore. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to exhibit absorption bands in the UV region, characteristic of π → π* transitions of the substituted benzene (B151609) ring. The presence of the oxygen-containing substituents would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For (4,5-Difluoro-2-isopropoxyphenyl)methanol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. scielo.org.mx This process involves finding the minimum energy conformation of the molecule. scielo.org.mx

The electronic structure, which describes the motion of electrons in the molecule, is also elucidated through DFT. mdpi.com This includes the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. The calculated geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.

Table 1: Hypothetical Optimized Geometric Parameters for (4,5-Difluoro-2-isopropoxyphenyl)methanol

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-F (average) | 1.35 Å |

| C-O (ether) | 1.37 Å | |

| C-O (alcohol) | 1.43 Å | |

| C-C (aromatic) | 1.39 Å | |

| Bond Angle | F-C-C | 119.5° |

| C-O-C (ether) | 118.0° | |

| C-C-O (alcohol) | 109.5° |

Local reactivity descriptors, such as Fukui functions, can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. semanticscholar.org This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org The spatial distribution of these orbitals reveals the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO). malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for (4,5-Difluoro-2-isopropoxyphenyl)methanol

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Due to the presence of flexible groups like the isopropoxy and hydroxymethyl substituents, (4,5-Difluoro-2-isopropoxyphenyl)methanol can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. chemrxiv.org Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. nih.gov

These methods can be used to construct a potential energy landscape (PEL), which maps the potential energy of the molecule as a function of its geometry. chemrxiv.org By analyzing the PEL, researchers can identify the low-energy conformations that are most likely to be populated at a given temperature and understand the dynamic interconversion between them. chemrxiv.orgchemrxiv.org

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of (4,5-Difluoro-2-isopropoxyphenyl)methanol. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. scielo.org.mx These predicted shifts, when compared with experimental data, can help in the structural elucidation and assignment of signals. scielo.org.mx

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. nih.gov The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each spectral peak, aiding in the interpretation of experimental spectra.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for (4,5-Difluoro-2-isopropoxyphenyl)methanol

| Carbon Atom (Illustrative) | Predicted Chemical Shift (ppm) (Illustrative) |

| C-OH | 62.5 |

| C-O (isopropyl) | 72.1 |

| C-F | 145.8, 150.2 |

| Aromatic C | 110.0 - 140.0 |

| Isopropyl CH₃ | 22.3 |

Ab Initio and Semi-Empirical Methods for Understanding Bonding and Electronic Effects

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate information about the bonding and electronic structure of (4,5-Difluoro-2-isopropoxyphenyl)methanol.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational approach, making them suitable for preliminary analyses or for studying very large systems. researchgate.net These methods can be used to understand the electronic effects of the fluorine and isopropoxy substituents on the aromatic ring and the hydroxymethyl group.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving (4,5-Difluoro-2-isopropoxyphenyl)methanol. By modeling the reaction mechanism, it is possible to identify the intermediates and, crucially, the transition state structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. researchgate.net

Techniques such as transition state searches can be employed to locate these fleeting structures. researchgate.net The calculated activation energies provide a quantitative measure of the reaction rate, allowing for a deeper understanding of the molecule's reactivity in various chemical transformations.

Synthesis and Exploration of Derivatives and Analogs

Design Principles for Structurally Modified (4,5-Difluoro-2-isopropoxyphenyl)methanol Analogs

The design of analogs of (4,5-Difluoro-2-isopropoxyphenyl)methanol is guided by established principles in medicinal chemistry, where fluorine substitution plays a critical role. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. ontosight.aimdpi.com

Key design principles include:

Metabolic Blocking: The fluorine atoms at the 4- and 5-positions can serve as metabolic blocks, preventing enzymatic oxidation at these sites, which is a common metabolic pathway for aromatic rings. The strategic placement of additional fluorine atoms or other groups can be used to further enhance metabolic stability. mdpi.com

Conformational Control: The substitution pattern on the benzene (B151609) ring, particularly the bulky isopropoxy group ortho to the benzylic alcohol, influences the rotational freedom and preferred conformation of the hydroxymethyl group. researchgate.net Further modifications, such as introducing ortho-halogenation, can create specific intramolecular interactions (e.g., OH--X hydrogen bonds) that lock the molecule into desired chiral conformations. rsc.org

Modulation of Acidity: Fluorination, especially on the aromatic ring, can modulate the hydrogen-bond donating capacity (acidity) of the benzylic alcohol. This can have profound effects on how the molecule interacts with biological targets like enzymes or receptors. researchgate.net

Lipophilicity and Bioavailability: Altering the substitution on the aromatic ring or modifying the isopropoxy and alcohol functionalities allows for fine-tuning of the molecule's lipophilicity (logP), which is a crucial parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Routes to Oxygenated and Halogenated Derivatives

The synthesis of new derivatives can be achieved by introducing additional oxygen-containing functional groups or halogens onto the aromatic ring or at the benzylic position.

Oxygenated Derivatives: The introduction of further hydroxyl or alkoxy groups onto the aromatic ring typically requires multi-step synthetic sequences starting from more highly substituted phenols or employing directed ortho-metalation strategies. A more direct approach involves the selective oxidation of benzylic C-H bonds in related toluene (B28343) precursors. Recent advancements have shown that copper-catalyzed C-H oxidation can convert alkylated benzenes into benzylic alcohols or their corresponding esters, providing a pathway to these molecules. acs.org

Halogenated Derivatives: Additional halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution, with the directing effects of the existing substituents determining the position of the incoming halogen. However, the electron-withdrawing nature of the two fluorine atoms already present may deactivate the ring, requiring harsh reaction conditions.

A more common strategy involves the transformation of the benzylic alcohol itself. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a halide. Alternatively, direct deoxohalogenation reagents can be employed.

Fluorination: Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or PyFluor are effective for converting alcohols to alkyl fluorides, often with minimal formation of elimination byproducts. organic-chemistry.org

Chlorination: The use of reagents like thionyl chloride or a combination of triphenylphosphine (B44618) and carbon tetrachloride is standard. A facile method using the Lewis acid AlCl₃ has been shown to efficiently convert primary and secondary benzylic alcohols into the corresponding chlorides. researchgate.net

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Benzylic Alcohol → Benzylic Fluoride | Deoxo-Fluor, PyFluor | Halogenated Derivative | organic-chemistry.org |

| Benzylic Alcohol → Benzylic Chloride | AlCl₃, SOCl₂ | Halogenated Derivative | researchgate.net |

| Benzylic C-H → Benzylic Alcohol | Copper Catalysis, Peroxides | Oxygenated Derivative | acs.orgorganic-chemistry.org |

Preparation of Boronic Acid Derivatives for Cross-Coupling Applications

Aryl and benzylboronic acids and their esters are exceptionally useful intermediates in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The preparation of a boronic acid derivative of (4,5-Difluoro-2-isopropoxyphenyl)methanol would enable the formation of new carbon-carbon bonds at the benzylic position.

A common synthetic strategy involves a two-step process:

Conversion of the benzylic alcohol to the corresponding benzylic bromide or chloride as described in the previous section.

Reaction of the benzylic halide with an organometallic reagent (like a Grignard reagent) followed by trapping with a borate (B1201080) ester (e.g., trimethyl borate or pinacolborane). organic-chemistry.org

More direct, transition-metal-free methods have also been developed. For instance, iodine can catalyze the direct borylation of benzylic alcohols with pinacolborane, proceeding through benzylic iodide and radical intermediates. organic-chemistry.org Another approach is the photochemical homologation of boronic acids with N-tosylhydrazones, which circumvents the instability of some benzylboronic acids. rsc.org

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference(s) |

| Benzyl (B1604629) Alcohol | Pinacolborane | I₂ (catalyst) | Benzylboronate Ester | organic-chemistry.org |

| Benzyl Halide | Pinacolborane | Mg | Benzylboronate Ester | organic-chemistry.org |

| Aryl Halide | Bis(pinacolato)diboron | Pd catalyst (e.g., Pd(dppf)Cl₂) | Arylboronate Ester | mdpi.com |

Elaboration of the Benzylic Alcohol Functionality to Ethers, Esters, and Amines

The benzylic alcohol is a key functional handle for diversification. Standard organic transformations can convert it into a wide range of other functional groups.

Ethers: Synthesis of benzylic ethers is commonly achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esters: The formation of esters from the benzylic alcohol can be accomplished through several methods:

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄). youtube.commasterorganicchemistry.com This is an equilibrium process, often requiring removal of water to drive the reaction to completion.

Acylation: Reaction with a more reactive acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Metal-Free Oxidative Esterification: A one-pot transformation where the alcohol is oxidized in situ to the aldehyde, which then couples with another molecule of the alcohol. Basic ionic liquids have been shown to catalyze this reaction using O₂ as the oxidant. nih.gov Microwave-assisted esterification has also been shown to accelerate reaction times. researchgate.net

Amines: The synthesis of benzylic amines from the alcohol can be achieved through:

Reductive Amination: A two-step, one-pot process where the alcohol is first oxidized to the corresponding aldehyde, which then reacts with an amine to form an imine that is subsequently reduced (e.g., with NaBH₃CN or H₂/Pd).

Borrowing Hydrogen Catalysis: A highly atom-economical method where a catalyst (e.g., iron or nickel complexes) temporarily "borrows" hydrogen from the alcohol to form an aldehyde. acs.orgnih.gov This aldehyde then reacts with an amine, and the catalyst returns the hydrogen to reduce the resulting imine, producing the amine and water as the only byproduct. acs.orgnih.govorganic-chemistry.org

Investigation of Regioisomers and Their Synthesis

The specific placement of the fluoro and isopropoxy substituents on the aromatic ring significantly impacts the molecule's electronic properties and three-dimensional shape. The synthesis of regioisomers of (4,5-Difluoro-2-isopropoxyphenyl)methanol allows for a systematic study of these structure-property relationships. The synthesis of these isomers would follow similar pathways, with the primary difference being the selection of the starting material. scribd.comcognitoedu.org

(2,5-Difluoro-4-isopropoxyphenyl)methanol: Synthesis would likely begin with 2,5-difluorophenol. O-alkylation with 2-bromopropane (B125204) would yield 1,4-difluoro-2-isopropoxybenzene. Subsequent formylation (e.g., Vilsmeier-Haack reaction) or Friedel-Crafts acylation followed by reduction of the resulting aldehyde or ketone would furnish the target benzylic alcohol.

(3,4-Difluoro-2-isopropoxyphenyl)methanol: The route would start from 3,4-difluorophenol, which would be converted to 1,2-difluoro-3-isopropoxybenzene. Introduction of the hydroxymethyl group would likely occur at the 6-position due to the directing effects of the existing substituents, followed by reduction.

Other Isomers: The synthesis of (2,6-Difluoro-3-isopropoxyphenyl)methanol and (3,5-Difluoro-4-isopropoxyphenyl)methanol would proceed analogously from the corresponding difluorophenol precursors.

The key step in each synthesis is the regioselective introduction of a one-carbon unit (e.g., -CHO or -COOH) onto the difluoro-isopropoxybenzene core, which is then reduced to the hydroxymethyl group. researchgate.net

Development of Chiral Derivatives and Enantioselective Synthesis

Since the benzylic carbon in (4,5-Difluoro-2-isopropoxyphenyl)methanol is a prochiral center, the development of enantiomerically pure derivatives is of significant interest, particularly for applications in pharmacology and materials science.

The primary strategy for obtaining enantiopure benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone, (4,5-difluoro-2-isopropoxyphenyl) ketone.

Catalytic Asymmetric Hydrogenation: This can be achieved using chiral transition-metal catalysts, such as those based on ruthenium-BINAP complexes, which are highly effective for the enantioselective reduction of aryl ketones.

Asymmetric Transfer Hydrogenation: Using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst.

Chemoenzymatic Synthesis: Biocatalysis using alcohol dehydrogenases (ADHs) can provide high enantioselectivity under mild conditions. These enzymatic reactions can be coupled with a cofactor regeneration system for efficiency. nih.gov

Another advanced approach is the stereodivergent synthesis, where dual-catalyst systems (e.g., Pd/Cu) can be used in substitution reactions to generate chiral benzylic alcohol derivatives with control over multiple stereocenters. By simply switching the chirality of the ligands on each metal, it's possible to access all possible stereoisomers from the same starting materials. nih.gov

Applications As Key Building Blocks in Complex Molecule Synthesis

Utilization in Multi-Step Organic Synthesis as a Versatile Intermediate

(4,5-Difluoro-2-isopropoxyphenyl)methanol is a versatile intermediate in multi-step organic synthesis due to the reactivity of its hydroxymethyl group. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a halide, providing multiple pathways for further molecular elaboration. These transformations allow for the introduction of the 4,5-difluoro-2-isopropoxyphenyl moiety into a wide array of target molecules.

The presence of the difluoro substitution pattern on the aromatic ring is of particular importance in medicinal chemistry. Fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The isopropoxy group also influences the molecule's steric and electronic properties. The strategic placement of these groups in (4,5-Difluoro-2-isopropoxyphenyl)methanol makes it a sought-after building block for the synthesis of novel bioactive compounds.

Integration into Aromatic Scaffolds through Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling via boronic acid derivatives)

One of the most powerful applications of (4,5-Difluoro-2-isopropoxyphenyl)methanol in organic synthesis is its conversion to the corresponding boronic acid, (4,5-Difluoro-2-isopropoxyphenyl)boronic acid. This transformation is crucial for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boronic acid derivative can be prepared from the methanol (B129727) precursor through a two-step process involving conversion of the alcohol to a halide followed by reaction with a boronating agent.

The resulting (4,5-Difluoro-2-isopropoxyphenyl)boronic acid is a stable and versatile coupling partner for a wide range of aryl and heteroaryl halides or triflates. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with (4,5-Difluoro-2-isopropoxyphenyl)boronic acid

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Product |

| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4-(4,5-Difluoro-2-isopropoxyphenyl)pyridine |

| 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 1-(4,5-Difluoro-2-isopropoxyphenyl)-3-nitrobenzene |

| 2-Chloropyrimidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(4,5-Difluoro-2-isopropoxyphenyl)pyrimidine |

This table is illustrative and provides examples of typical reaction conditions for Suzuki-Miyaura couplings.

Role in the Synthesis of Heterocyclic Compounds Incorporating the Difluoroisopropoxyphenyl Moiety

The (4,5-Difluoro-2-isopropoxyphenyl) moiety can be incorporated into various heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities. The functional groups of (4,5-Difluoro-2-isopropoxyphenyl)methanol and its derivatives can participate in cyclization reactions to form rings.

For instance, the aldehyde derived from the oxidation of (4,5-Difluoro-2-isopropoxyphenyl)methanol can react with binucleophiles, such as 1,2-diamines or 1,2-aminoalcohols, to construct diazepine (B8756704) or oxazepine ring systems, respectively. Furthermore, the aromatic ring itself, activated by the fluorine and isopropoxy substituents, can undergo nucleophilic aromatic substitution reactions, which can be exploited in the final steps of a heterocyclic synthesis to introduce the difluoroisopropoxyphenyl group.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful strategy in drug discovery that allows for the modification of a complex molecule in the final steps of its synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. Molecules containing the 4,5-difluoro-2-isopropoxyphenyl scaffold are amenable to such modifications.

The fluorine atoms on the aromatic ring, while generally stable, can under certain conditions be displaced via nucleophilic aromatic substitution, allowing for the introduction of other functional groups. More commonly, C-H activation methodologies can be employed to functionalize the aromatic ring at other positions, provided that suitable directing groups are present or that the inherent reactivity of the ring allows for regioselective functionalization. The isopropoxy group can also be a site for modification, for example, through O-dealkylation followed by re-alkylation with different alkyl groups to probe steric and electronic effects.

Contributions to the Synthesis of Advanced Intermediates for Academic Targets

In the realm of academic research, (4,5-Difluoro-2-isopropoxyphenyl)methanol and its derivatives serve as valuable starting materials for the synthesis of complex and novel molecular architectures. The unique combination of functional groups and substituents allows for the exploration of new synthetic methodologies and the construction of molecules with interesting electronic and steric properties.

For example, the difluorinated phenyl ring can be used to study the effects of fluorine substitution on reaction mechanisms or molecular properties. The compound can also be incorporated into larger, supramolecular structures or used as a fragment in the synthesis of natural product analogues. The availability of this building block facilitates the exploration of chemical space and the development of new synthetic strategies that can be applied to a broader range of targets.

Future Research Directions and Emerging Methodologies

Development of Greener and More Sustainable Synthetic Routes for (4,5-Difluoro-2-isopropoxyphenyl)methanol

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve safety. For a compound like (4,5-Difluoro-2-isopropoxyphenyl)methanol, future research will likely target the replacement of hazardous reagents and the minimization of waste streams. Traditional synthetic routes for similar fluorinated intermediates have often involved dangerous chemicals and harsh conditions, such as the use of n-butyl lithium at very low temperatures. e3s-conferences.orgresearchgate.net

Newer, greener strategies focus on several key principles:

Waste Prevention: Designing syntheses that maximize the incorporation of all materials used in the process into the final product.

Safer Reagents: Avoiding the use of toxic, explosive, or environmentally persistent chemicals in favor of milder and safer alternatives. e3s-conferences.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. e3s-conferences.org

Biocatalysis: Employing enzymes or whole-cell biocatalysts to perform specific chemical transformations. Biocatalytic processes can offer high selectivity under mild, environmentally friendly conditions and are central to developing sustainable asymmetric syntheses for chiral molecules. researchgate.net

The development of a sustainable route for (4,5-Difluoro-2-isopropoxyphenyl)methanol could involve replacing traditional reduction or etherification steps with biocatalytic alternatives or using novel, less hazardous catalytic systems that operate in greener solvents like water.

| Green Chemistry Principle | Traditional Approach Consideration | Potential Greener Alternative for (4,5-Difluoro-2-isopropoxyphenyl)methanol Synthesis |

| Safer Reagents | Use of pyrophoric reagents (e.g., n-butyl lithium) or toxic solvents (e.g., chlorinated hydrocarbons). researchgate.net | Utilizing organometallic reagents that are more stable and less toxic; employing greener solvents like ionic liquids or water. researchgate.netresearchgate.net |

| Energy Efficiency | Reactions requiring cryogenic temperatures (-40°C or lower). researchgate.net | Designing catalytic systems that operate efficiently at or near room temperature. e3s-conferences.org |

| Catalysis | Stoichiometric use of heavy metal reagents. google.com | Development of highly efficient catalytic processes (e.g., transition metal or biocatalysis) to minimize waste. researchgate.net |

| Waste Prevention | Multi-step syntheses with significant byproduct formation. | Designing more atom-economical routes; recycling catalysts and solvents. nih.gov |

Application of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. Its application to the synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol could lead to improved safety, consistency, and scalability. mdpi.com Automated synthesis platforms can integrate flow reactors with purification and analysis modules, enabling rapid optimization and production. nih.gov

Key benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling highly reactive or unstable intermediates.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities.

Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling up batch reactors.

Integration: Flow chemistry allows for the seamless coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com

For the synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol, a multi-step process involving fluorination, etherification, and reduction could be streamlined into a single, continuous, and automated operation. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio; can lead to hotspots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be inefficient, requiring vigorous stirring. | Efficient mixing through diffusion and static mixers. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes at any given time. |

| Scalability | Complex, often requiring complete re-optimization of conditions. | Straightforward, typically achieved by extending run time. |

| Automation | More complex to fully automate multiple steps. | Readily integrated into automated platforms for synthesis and purification. nih.gov |

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

To optimize complex chemical reactions, a deep understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. Advanced in situ spectroscopic techniques allow chemists to monitor these processes in real-time without disturbing the reaction. pku.edu.cn Applying techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) to the synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol would enable precise process control.

This real-time data can be used to:

Determine the optimal reaction endpoint, preventing over- or under-reaction.

Identify and characterize transient intermediates, providing mechanistic insights.

Monitor the concentration of reactants, products, and impurities simultaneously.

Ensure reaction consistency and facilitate rapid troubleshooting.

For example, in situ IR spectroscopy has been used to identify surface species and understand reaction mechanisms in methanol (B129727) synthesis, demonstrating the power of this approach for process optimization. pku.edu.cn

Machine Learning and Artificial Intelligence for Retrosynthetic Planning and Reaction Outcome Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed. chemcopilot.com These technologies can analyze vast datasets of chemical reactions to predict outcomes and design novel synthetic routes. youtube.com

For (4,5-Difluoro-2-isopropoxyphenyl)methanol, AI could contribute in several ways:

Retrosynthesis Prediction: AI algorithms can propose multiple synthetic pathways to a target molecule, often identifying more efficient or novel routes that a human chemist might overlook. mit.educhemrxiv.org These tools decompose the target structure into simpler, commercially available starting materials. mit.edu

Reaction Outcome Prediction: Machine learning models can predict the likely products, yields, and even stereoselectivity of a reaction under specific conditions. acs.orgspecialchem.com This predictive power reduces the need for extensive trial-and-error experimentation.

Optimization of Reaction Conditions: AI can suggest optimal solvents, catalysts, and temperatures to maximize the yield and purity of the desired product.

Fluorine-Specific Models: Specialized deep learning models are being developed to predict changes in bioactivity resulting from fluorine substitution, which could guide the design of new functional molecules based on the (4,5-Difluoro-2-isopropoxyphenyl)methanol scaffold. nih.gov

Exploration of Novel Catalytic Transformations for the Compound

Catalysis is fundamental to efficient and selective chemical synthesis. Future research on (4,5-Difluoro-2-isopropoxyphenyl)methanol will likely explore novel catalytic systems to improve existing transformations or enable new ones. The unique electronic properties conferred by the fluorine atoms can influence the reactivity of the aromatic ring and the benzylic alcohol group, opening avenues for specialized catalytic approaches.

Areas for exploration include:

C-H Functionalization: Developing catalysts that can selectively activate and functionalize the C-H bonds on the aromatic ring, allowing for the direct introduction of new functional groups without pre-functionalized starting materials.

Asymmetric Catalysis: For applications requiring specific stereoisomers, the development of catalysts for the asymmetric reduction of a corresponding ketone precursor would be highly valuable.

Photoredox Catalysis: Using light-absorbing catalysts to drive reactions under mild conditions, which could be applied to functional group interconversions or cross-coupling reactions involving the (4,5-Difluoro-2-isopropoxyphenyl)methanol core.

Fluorinated Alcohols as Promoters: The unique properties of fluorinated alcohols, such as strong hydrogen-bonding ability and low nucleophilicity, allow them to act as effective promoters or media for various organic reactions, often in the absence of other catalysts. researchgate.net Research could explore how these properties can be leveraged in transformations of the title compound itself.

Expanded Scope in Materials Science and Advanced Functional Molecules

While (4,5-Difluoro-2-isopropoxyphenyl)methanol is primarily known as a building block in pharmaceutical synthesis, its structural features suggest potential applications in materials science. Fluorinated organic compounds often exhibit unique properties, including high thermal stability, distinct electronic characteristics, and hydrophobicity, making them attractive for advanced materials.

Potential future research directions include:

Polymer Chemistry: Using the compound as a monomer or a functional additive to create fluorinated polymers. Such polymers could possess desirable properties like low surface energy, high thermal resistance, or specific optical characteristics for use in coatings, membranes, or electronic devices.

Liquid Crystals: The rigid, fluorinated aromatic core is a common feature in liquid crystal molecules. Derivatives of (4,5-Difluoro-2-isopropoxyphenyl)methanol could be investigated for applications in display technologies.

Functional Dyes and Probes: The fluorinated phenyl ring can influence the photophysical properties of chromophores. The compound could serve as a scaffold for developing fluorescent probes for biological imaging or chemical sensing.

Organofluorine Building Blocks: As a fluorinated building block, it can be used to synthesize a variety of new organic fluorides with potential applications in pharmaceuticals and agrochemicals. alfa-chemistry.com

Q & A

Q. What are the foundational synthetic routes for (4,5-Difluoro-2-isopropoxyphenyl)methanol, and how do reaction parameters influence yield?

The synthesis typically involves multi-step procedures, including halogenation, etherification, and oxidation. For example, diols may undergo oxidative cleavage using agents like NaIO₄ under controlled conditions (THF/H₂O solvent, room temperature) to yield methanol derivatives. Key parameters include solvent polarity (e.g., THF for solubility), reaction time (overnight stirring), and stoichiometric ratios (excess oxidizing agent). Optimization of these variables is critical to minimize side reactions and maximize purity .

Q. What spectroscopic methods are essential for structural confirmation of (4,5-Difluoro-2-isopropoxyphenyl)methanol?

A combination of techniques is required:

- ¹H/¹³C NMR : To confirm aromatic substitution patterns and isopropoxy/methanol group integration.

- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3300 cm⁻¹) and ether (C-O ~1200 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-referencing with elemental analysis ensures atomic composition accuracy .

Q. How should (4,5-Difluoro-2-isopropoxyphenyl)methanol be stored to prevent degradation?

Store in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen) at 2–8°C. Exposure to light or moisture can induce photodegradation or hydrolysis, particularly affecting the methanol and isopropoxy groups. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for high-purity synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol?

Use a Design of Experiments (DoE) approach to evaluate variables:

- Temperature : Elevated temperatures may accelerate kinetics but risk side reactions (e.g., ether cleavage).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while THF improves oxidation efficiency.

- Catalyst : Transition-metal catalysts (e.g., Pd for coupling reactions) can reduce reaction time. Monitor progress via TLC/HPLC and characterize intermediates to identify bottlenecks .

Q. What strategies resolve contradictions in reported bioactivity data for (4,5-Difluoro-2-isopropoxyphenyl)methanol?

Discrepancies often arise from assay variability. Standardize protocols using:

- MIC (Minimum Inhibitory Concentration) assays : Employ CLSI guidelines with controlled inoculum density (5 × 10⁵ CFU/mL for bacteria) and reference antibiotics (e.g., amikacin for bacterial studies).

- Dose-response curves : Test concentrations spanning 4.8–5000 µg/mL to capture full activity profiles. Replicate studies under identical conditions (pH, incubation time) to isolate compound-specific effects .

Q. How can chromatographic methods be tailored to separate (4,5-Difluoro-2-isopropoxyphenyl)methanol from structurally similar impurities?

Develop a reversed-phase HPLC method with:

Q. What toxicological endpoints are critical for safety assessments of (4,5-Difluoro-2-isopropoxyphenyl)methanol in laboratory settings?

Prioritize endpoints per RIFM guidelines:

- Dermal Sensitization : Use murine Local Lymph Node Assay (LLNA) to classify potency.

- Systemic Toxicity : Acute oral toxicity (LD₅₀) and subchronic exposure studies.

- Metabolic Stability : Assess hepatic clearance via in vitro microsomal models. Derive safe handling thresholds based on the lowest effective concentration across endpoints .

Q. What in vitro models are suitable for evaluating the pharmacological potential of (4,5-Difluoro-2-isopropoxyphenyl)methanol?

- Antimicrobial : Use standardized strains (e.g., S. aureus ATCC 29213) in broth microdilution assays.

- Cytotoxicity : Screen against human cell lines (e.g., HEK293) with MTT assays.

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates. Include positive controls (e.g., fluconazole for antifungal activity) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.